1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
CAS No.: 1705166-16-0
Cat. No.: VC4569192
Molecular Formula: C16H15NO6S
Molecular Weight: 349.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705166-16-0 |
|---|---|
| Molecular Formula | C16H15NO6S |
| Molecular Weight | 349.36 |
| IUPAC Name | 1,3-benzodioxol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H15NO6S/c18-16(11-3-4-14-15(6-11)23-10-22-14)17-7-13(8-17)24(19,20)9-12-2-1-5-21-12/h1-6,13H,7-10H2 |
| Standard InChI Key | LUADYPAHIUMMAR-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4 |
Introduction
Structural Components
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Benzodioxole Ring: This ring system is known for its presence in various biologically active compounds, often contributing to their pharmacological properties.
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Furan Ring: Furan is a common heterocyclic ring found in many natural products and synthetic compounds, known for its stability and reactivity.
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Azetidine Ring: Azetidines are four-membered rings with a nitrogen atom, which can be part of potent pharmacological agents due to their strained ring structure.
Potential Biological Activity
Compounds with similar structural elements have shown various biological activities, including anticancer and antifungal properties. For example, compounds incorporating furan and benzodioxole rings have been explored for their potential in drug development due to their ability to interact with biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the benzodioxole and furan moieties. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Research Findings and Data
Given the lack of specific data on 1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, we can look at related compounds for insights:
Future Directions
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Synthesis Optimization: Developing efficient synthetic routes to produce this compound.
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Biological Screening: Evaluating its activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
Given the absence of direct references to this compound in the search results, a comprehensive review of chemical databases and literature is recommended to gather more detailed information.
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